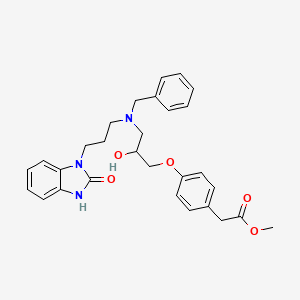
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the propyl and benzylamino groups. The final step involves the esterification of the phenylacetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity final products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxatomide: A benzimidazole derivative with antihistaminic properties.
D2AAK4: A multitarget ligand of aminergic G protein-coupled receptors with potential antipsychotic activity.
Uniqueness
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole, propyl, and benzylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various research applications .
Properties
CAS No. |
83918-74-5 |
|---|---|
Molecular Formula |
C29H33N3O5 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetate |
InChI |
InChI=1S/C29H33N3O5/c1-36-28(34)18-22-12-14-25(15-13-22)37-21-24(33)20-31(19-23-8-3-2-4-9-23)16-7-17-32-27-11-6-5-10-26(27)30-29(32)35/h2-6,8-15,24,33H,7,16-21H2,1H3,(H,30,35) |
InChI Key |
NWMKNCIEMYYFLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC(CN(CCCN2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


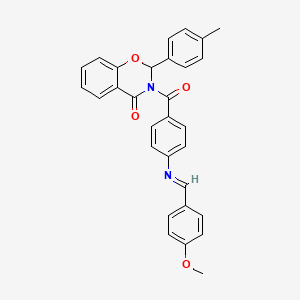
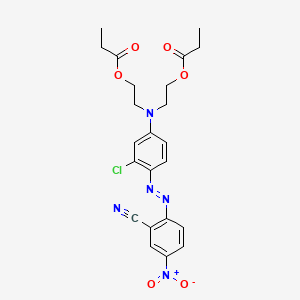
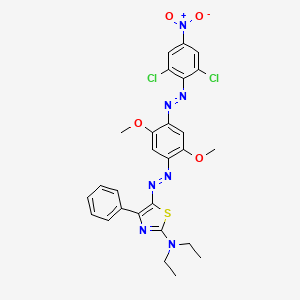
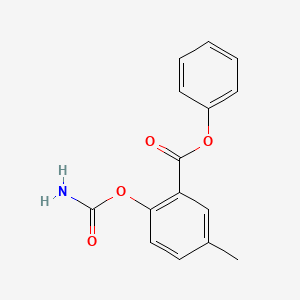
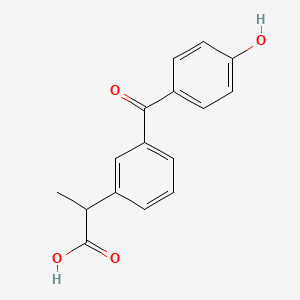
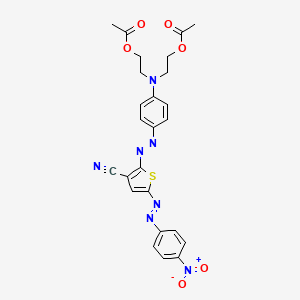
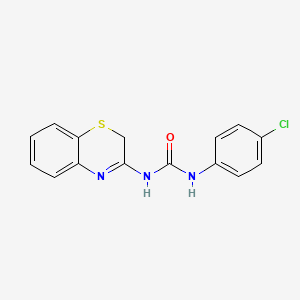
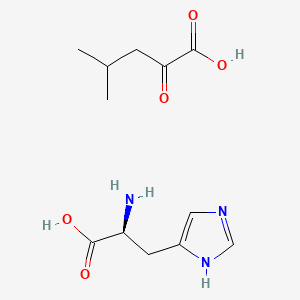
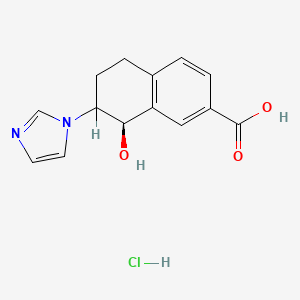


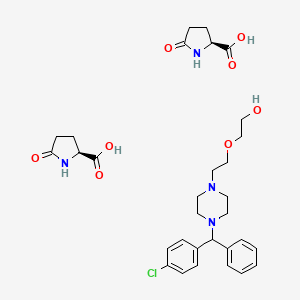

![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
